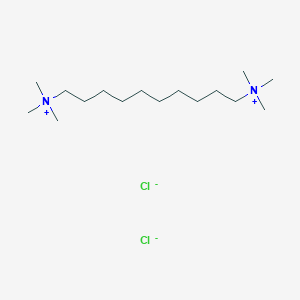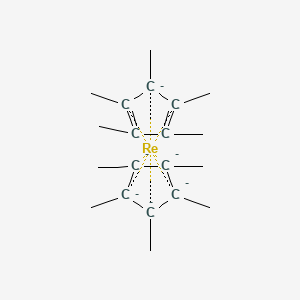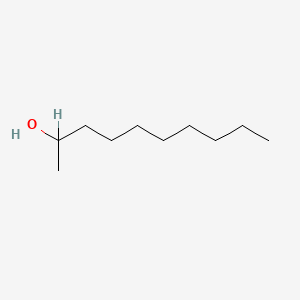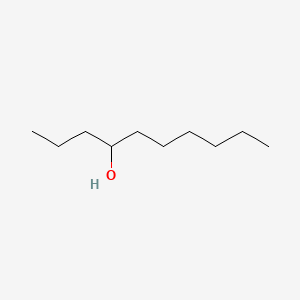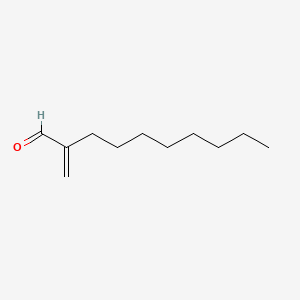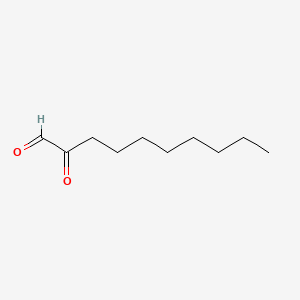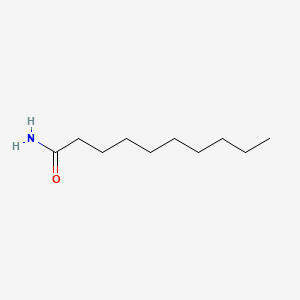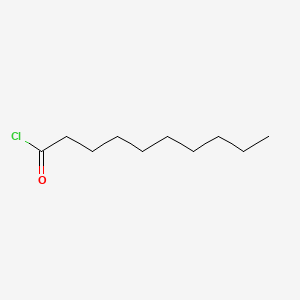
Decanoyl chloride
Übersicht
Beschreibung
Decanoyl chloride, also known as Capric acid chloride, is a clear liquid . It is used as a reactive acylating agent in organic synthesis and is also employed in the formation of amides and esters . It enhances the activity of proleather from Bacillus sp. during the synthesis of poly (lactic acid) in organic solvents .
Synthesis Analysis
Decanoyl chloride can be synthesized from decanoic acid . The process involves the reaction of decanoic acid with oxalyl dichloride and N,N-dimethyl-formamide in dichloromethane at 0 - 20°C for 4 hours .Molecular Structure Analysis
The molecular formula of Decanoyl chloride is C10H19ClO . The molecular weight is 190.71 .Chemical Reactions Analysis
Decanoyl chloride is used in the synthesis of oligomers composed of alternating 2,6-diaminopyridine and 2,6-pyridinedicarbonyl units . It is also used as a reactive acylating agent in organic synthesis .Physical And Chemical Properties Analysis
Decanoyl chloride is a clear liquid with a density of 0.919 g/mL at 25 °C . It has a boiling point of 94-96 °C/5 mmHg . The refractive index is 1.441 .Wissenschaftliche Forschungsanwendungen
Synthesis of Oligomers
Decanoyl chloride is used in the synthesis of oligomers composed of alternating 2,6-diaminopyridine and 2,6-pyridinedicarbonyl units . This application is significant in the field of polymer chemistry where oligomers play a crucial role.
Enhancement of Proleather Activity
Decanoyl chloride enhances the activity of proleather from Bacillus sp. during the synthesis of poly (lactic acid) in organic solvents . This is particularly useful in the field of biotechnology where the enhanced activity of proleather can lead to more efficient production processes.
Reactive Acylating Agent
Decanoyl chloride is used as a reactive acylating agent in organic synthesis . This makes it a valuable tool in the field of organic chemistry where acylation is a common reaction.
Formation of Amides
Decanoyl chloride is employed in the formation of amides . Amides have a wide range of applications in the field of organic chemistry and materials science, making this a significant use of decanoyl chloride.
Formation of Esters
In addition to amides, decanoyl chloride is also used in the formation of esters . Esters are commonly used in a variety of applications, including as solvents, plasticizers, and in the manufacture of detergents and cosmetics.
Research Use
Decanoyl chloride is often used in research settings due to its reactivity and versatility . Its use in research spans a wide range of fields, including chemistry, materials science, and biotechnology.
Safety And Hazards
Decanoyl chloride is corrosive and can cause severe skin burns and eye damage . It may also be corrosive to metals . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and keeping only in the original container .
Zukünftige Richtungen
While specific future directions for Decanoyl chloride are not mentioned in the search results, it continues to be used in various chemical syntheses and research . Its role in the synthesis of poly (lactic acid) in organic solvents suggests potential applications in the development of biodegradable plastics .
Eigenschaften
IUPAC Name |
decanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19ClO/c1-2-3-4-5-6-7-8-9-10(11)12/h2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPIVAXLHTVNRBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4059413 | |
| Record name | Decanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4059413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear light yellow liquid; [Sigma-Aldrich MSDS] | |
| Record name | Decanoyl chloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20529 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Decanoyl chloride | |
CAS RN |
112-13-0 | |
| Record name | Decanoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112-13-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Decanoyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112130 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Decanoyl chloride | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Decanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4059413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Decanoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.580 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DECANOYL CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FJ16IN0UIM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula, weight, and key spectroscopic data for decanoyl chloride?
A1: Decanoyl chloride (also known as decane-1-carbonyl chloride) has the molecular formula C10H19ClO and a molecular weight of 186.70 g/mol. Key spectroscopic data includes:
Q2: How does decanoyl chloride interact with target molecules?
A2: Decanoyl chloride acts as an acylating agent, reacting with nucleophiles like alcohols, amines, and thiols. This reaction forms esters, amides, and thioesters, respectively. The acyl chloride's electrophilic carbonyl carbon is attacked by the nucleophile, leading to the displacement of the chloride ion. [, , , , , , , , , , , , , , ]
Q3: How does the length of the alkyl chain in acyl chlorides influence their reactivity?
A5: Increasing alkyl chain length generally reduces the reactivity of acyl chlorides due to steric hindrance. The bulky alkyl group hinders the nucleophile's approach to the carbonyl carbon, slowing down the reaction. [, , ]
Q4: How is decanoyl chloride typically stored and handled?
A6: Decanoyl chloride is moisture-sensitive and should be stored under anhydrous conditions in tightly sealed containers. It is recommended to handle it in a well-ventilated area using appropriate safety equipment like gloves and goggles to avoid contact with skin and eyes. [, , , , , , , , , , , , , , ]
Q5: What are some research applications of decanoyl chloride?
A5: Decanoyl chloride is employed in diverse research areas:
- Synthesis of surfactants: It's used to create lipophilic esters by reacting with hydrophilic molecules, resulting in surfactants with varying properties. [, , ]
- Modification of polymers: Introducing the decanoyl group can alter polymer properties like hydrophobicity, solubility, and thermal stability. [, , , , , , ]
- Preparation of liposomes: Hydrophobic modification of molecules like polyethyleneimine using decanoyl chloride aids in formulating liposomes for drug delivery. [, , ]
- Synthesis of bio-based materials: Decanoyl chloride contributes to creating biocompatible and biodegradable materials for various applications like wound healing. [, ]
Q6: How can the properties of materials be modified using decanoyl chloride?
A6: Decanoyl chloride is used to attach hydrophobic alkyl chains to various molecules, impacting their properties:
- Solubility: Attaching decanoyl groups increases a molecule's solubility in oils and nonpolar solvents, making it lipophilic. [, , ]
- Emulsification: Decanoyl-modified compounds can act as surfactants, stabilizing emulsions of oil and water. [, ]
- Thermal stability: Introducing decanoyl groups into polymers can affect their melting point and thermal degradation behavior. [, ]
Q7: What are the challenges and limitations associated with using decanoyl chloride?
A7:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



